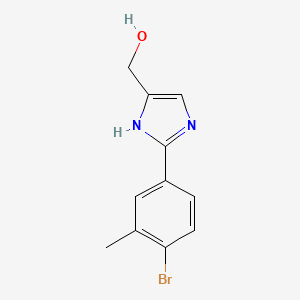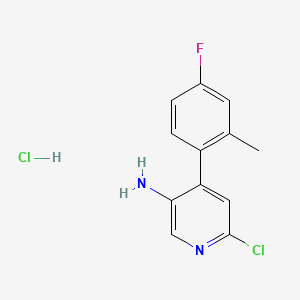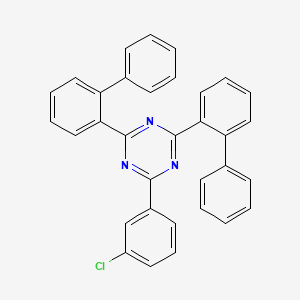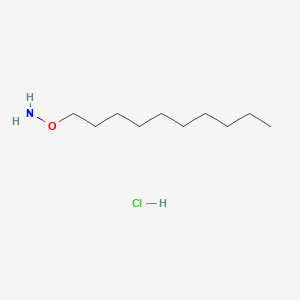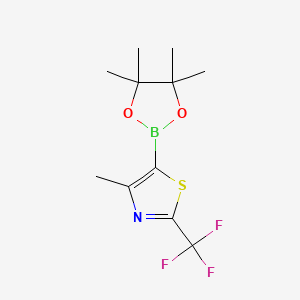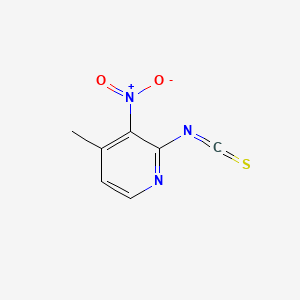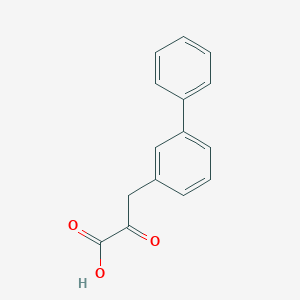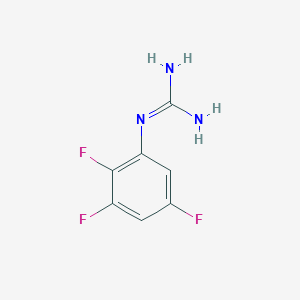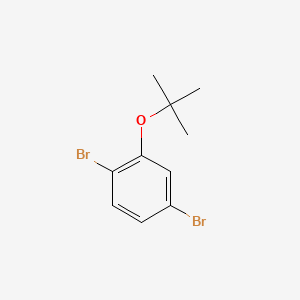
1,4-Dibromo-2-(tert-butoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-2-(tert-butoxy)benzene: is an organic compound with the molecular formula C10H12Br2O. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and a tert-butoxy group is substituted at the 2 position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2-(tert-butoxy)benzene can be synthesized through a multi-step process involving the bromination of 2-(tert-butoxy)benzene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 4 positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromo-2-(tert-butoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are commonly used under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
1,4-Dibromo-2-(tert-butoxy)benzene has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Pharmaceutical Research: It can be used in the development of new drugs and therapeutic agents.
Chemical Biology: It is employed in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2-(tert-butoxy)benzene involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atoms act as leaving groups, allowing the compound to undergo substitution reactions. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds.
Comparison with Similar Compounds
1,4-Dibromobenzene: Lacks the tert-butoxy group, making it less reactive in certain substitution reactions.
2-Bromo-1,4-dimethoxybenzene: Contains methoxy groups instead of a tert-butoxy group, affecting its reactivity and applications.
1,4-Dibromo-2-methylbenzene: Has a methyl group instead of a tert-butoxy group, influencing its chemical properties and reactivity.
Uniqueness: 1,4-Dibromo-2-(tert-butoxy)benzene is unique due to the presence of the tert-butoxy group, which provides steric hindrance and influences the compound’s reactivity. This makes it a valuable intermediate in organic synthesis and material science applications.
Properties
Molecular Formula |
C10H12Br2O |
|---|---|
Molecular Weight |
308.01 g/mol |
IUPAC Name |
1,4-dibromo-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12Br2O/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6H,1-3H3 |
InChI Key |
ALPWJAKICPZHJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


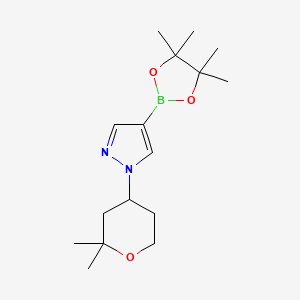
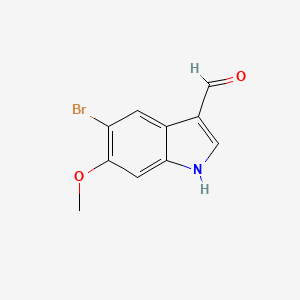

![2-[2-(Trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B15335354.png)

